Anti-RSV Potency: Methoxy vs. Ethoxy Analog Comparison in the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Series
The ethoxy analog RSV-IN-4 (CAS 862825-89-6) demonstrated an EC₅₀ of 11.76 μM against RSV in a cell-based assay . While direct quantitative data for the methoxy derivative (CAS 862825-88-5) are not available in the public literature, SAR trends within the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series indicate that alkoxy substituent identity (methoxy vs. ethoxy) significantly modulates antiviral activity, with certain analogs achieving sub-micromolar EC₅₀ values [1]. The methoxy group confers reduced lipophilicity (lower calculated logP) and smaller steric bulk compared to ethoxy, which may translate into differential target binding at the viral RNA-dependent RNA polymerase (RdRp) active site, as demonstrated for related compounds in this chemotype [1][2].
| Evidence Dimension | Anti-RSV activity (EC₅₀) |
|---|---|
| Target Compound Data | Quantitative data not publicly available for CAS 862825-88-5 |
| Comparator Or Baseline | RSV-IN-4 (CAS 862825-89-6, ethoxy analog): EC₅₀ = 11.76 μM |
| Quantified Difference | Not quantifiable due to missing target compound data; SAR trends indicate alkoxy identity is a key potency determinant |
| Conditions | Cell-based RSV inhibition assay (as reported in Eur. J. Med. Chem. 2020) |
Why This Matters
Procurement of the methoxy derivative is justified when SAR exploration requires systematic evaluation of alkoxy substituent effects on antiviral potency, and the ethoxy analog data serve as a baseline for comparison.
- [1] Zhang, G.-N. et al. Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors of respiratory syncytial virus and influenza virus A. Eur. J. Med. Chem. 2020, 185, 111791. View Source
- [2] Zhao, J. et al. 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. Antiviral Res. 2021, 196, 105209. View Source
